3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and rigid framework
Preparation Methods
The synthesis of 3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of bicyclo[1.1.1]pentane derivatives, which can be achieved through carbene insertion into bicyclo[1.1.0]butanes or nucleophilic/radical addition across [1.1.1]propellanes . The cyanomethyl group can then be introduced through various functionalization reactions, such as radical chlorination followed by hydrodechlorination . Industrial production methods may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by haloform reactions to yield the desired product .
Chemical Reactions Analysis
3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core provides a unique three-dimensional structure that can interact with enzymes, receptors, and other biomolecules in a specific manner. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a cyanomethyl group and is used as a building block in drug discovery.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has two carboxylic acid groups and is used in the synthesis of advanced materials. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-(cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c9-2-1-7-3-8(4-7,5-7)6(10)11/h1,3-5H2,(H,10,11) |
InChI Key |
ZTEKPBUWEODACE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC#N |
Origin of Product |
United States |
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